Dicyclohexyl Ketone: An In-depth Technical Guide
Dicyclohexyl Ketone: An In-depth Technical Guide
CAS Number: 119-60-8 Molecular Formula: C₁₃H₂₂O Molecular Weight: 194.31 g/mol [1]
This technical guide provides a comprehensive overview of dicyclohexyl ketone, a versatile compound with applications in organic synthesis and fragrance development.[2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information.
Chemical and Physical Properties
Dicyclohexyl ketone is a colorless to light yellow oily liquid at room temperature.[2] It is characterized by two cyclohexyl rings attached to a central carbonyl group.[2] This structure contributes to its low volatility and high boiling point, making it suitable for high-temperature reactions.[2] It is sparingly soluble in water but soluble in organic solvents like chloroform and methanol.
Table 1: Physical and Chemical Properties of Dicyclohexyl Ketone
| Property | Value | Reference |
| Melting Point | 57 °C | |
| Boiling Point | 138 °C at 13 mmHg | |
| Density | 0.986 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.485 | |
| Flash Point | >110 °C (>230 °F) | |
| Vapor Pressure | 0.00868 mmHg at 25 °C |
Spectroscopic Data
The structural features of dicyclohexyl ketone can be confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for Dicyclohexyl Ketone
| Spectrum Type | Key Features | Reference |
| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the protons on the cyclohexyl rings are observed. The spectrum can be complex due to overlapping signals of the methylene and methine protons. | |
| ¹³C NMR (in CDCl₃) | The carbonyl carbon typically appears at a chemical shift greater than 200 ppm. Signals for the carbons of the cyclohexyl rings are also present. | |
| IR (Infrared) (liquid film) | A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is observed. | |
| Mass Spectrometry (electron ionization) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis of Dicyclohexyl Ketone
Dicyclohexyl ketone can be synthesized through several methods. Two common laboratory-scale procedures are detailed below.
Experimental Protocol 1: Oxidation of Dicyclohexylcarbinol
This method involves the oxidation of the corresponding secondary alcohol, dicyclohexylcarbinol, using an oxidizing agent such as Pyridinium Chlorochromate (PCC). PCC is a milder oxidizing agent that can convert secondary alcohols to ketones without significant over-oxidation.
Materials:
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Dicyclohexylcarbinol
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Pyridinium Chlorochromate (PCC)
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Anhydrous Dichloromethane (CH₂Cl₂)
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Celite® or silica gel
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Anhydrous diethyl ether
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Anhydrous magnesium sulfate
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Rotary evaporator
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Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
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In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Pyridinium Chlorochromate (1.5 equivalents) and Celite® in anhydrous dichloromethane (5 volumes).
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Dissolve dicyclohexylcarbinol (1 equivalent) in anhydrous dichloromethane (2 volumes) and add it to the PCC suspension in one portion.
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Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with anhydrous diethyl ether (10 volumes) and stir for an additional 15 minutes.
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Filter the mixture through a pad of silica gel or Celite® to remove the chromium byproducts. Wash the filter cake with additional diethyl ether.
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Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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The crude dicyclohexyl ketone can be purified by vacuum distillation or column chromatography on silica gel.
Experimental Protocol 2: Synthesis from Hexahydrobenzoic Acid
A patented method describes the preparation of dicyclohexyl ketone from hexahydrobenzoic acid in high yield. This industrial-scale synthesis involves the catalytic ketonization of the carboxylic acid at high temperatures.
Materials:
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Hexahydrobenzoic acid
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Manganous oxide (catalyst)
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Reactor equipped with a stirrer, thermometer, and distillation setup
Procedure:
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Prepare the catalyst by dissolving manganous oxide in molten hexahydrobenzoic acid.
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Heat the catalyst mixture to a temperature between 330 °C and 450 °C.
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Continuously feed additional hexahydrobenzoic acid into the hot catalyst mixture.
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The dicyclohexyl ketone formed during the reaction is continuously removed by distillation.
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The crude product is then purified by fractional distillation under reduced pressure.
Applications in Research and Development
Dicyclohexyl ketone serves as a valuable intermediate in various chemical syntheses.
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Organic Synthesis: It is a building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
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Fragrance Industry: Due to its characteristic odor, it is used as a fragrance ingredient in perfumes and other scented products.
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Solvent: Its high boiling point and low volatility make it a suitable solvent for high-temperature reactions.
Safety and Handling
Dicyclohexyl ketone is considered a hazardous substance and should be handled with appropriate safety precautions.
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. |
First Aid Measures:
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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In case of skin contact: Wash with plenty of soap and water.
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If inhaled: Remove person to fresh air and keep comfortable for breathing.
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If swallowed: Call a poison center or doctor if you feel unwell.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.
